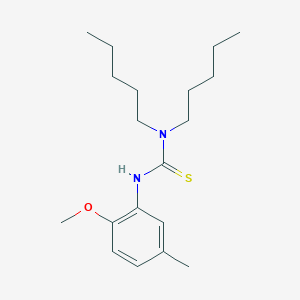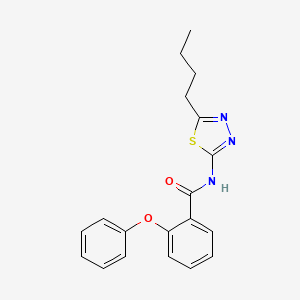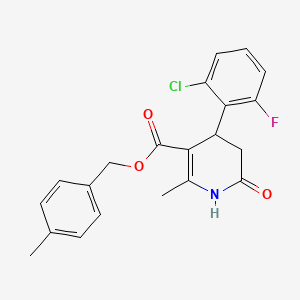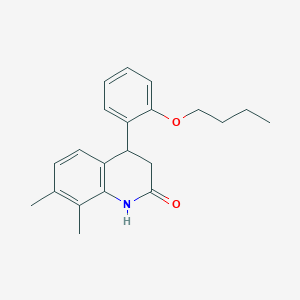![molecular formula C18H12ClN3S B4753958 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4753958.png)
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile
説明
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as CTN is a synthetic compound that has been widely studied for its potential applications in scientific research. CTN belongs to the class of compounds known as acrylonitriles, which have been shown to exhibit a range of biological activities including antitumor, antiviral, and antibacterial properties.
科学的研究の応用
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential as an anticancer agent. Studies have shown that 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile can induce apoptosis in cancer cells by activating the caspase pathway. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
作用機序
The mechanism of action of 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have shown that 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile can induce apoptosis in cancer cells by activating the caspase pathway. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. In particular, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
実験室実験の利点と制限
One advantage of using 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful tool for studying the mechanisms of cell death and for developing new cancer therapies. However, one limitation of using 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its toxicity. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is the development of 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, particularly its effects on the caspase and NF-κB pathways. Additionally, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile may have potential applications in other areas of research, such as antiviral and antibacterial therapies. Overall, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is a promising compound with a range of potential applications in scientific research.
特性
IUPAC Name |
(Z)-3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-15-8-6-13(7-9-15)17-12-23-18(22-17)14(10-20)11-21-16-4-2-1-3-5-16/h1-9,11-12,21H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJYHPPUMXCBI-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(phenylamino)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
![N-[2-(dimethylamino)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753898.png)

![N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide](/img/structure/B4753932.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4753935.png)

![methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4753946.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)

![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)

![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)